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Compound of Interest

Compound Name: [1,1'-Biphenyl]-3,4'-dicarbaldehyde

CAS No.: 869959-13-7

Cat. No.: B2719025

Get Quote

In the landscape of modern drug discovery and development, piperidine scaffolds are

ubiquitous, forming the core of numerous pharmacologically active agents.[1] Their structural

elucidation and the profiling of their related impurities are critical for ensuring safety and

efficacy. The compound 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine (CAS 142695-43-4) is

a key intermediate in the synthesis of various pharmaceutical compounds. A thorough

understanding of its behavior under mass spectrometric analysis is paramount for researchers

in process development, quality control, and metabolite identification.

This guide provides a comprehensive analysis of the predicted mass spectrometry

fragmentation patterns of this molecule under both soft (Electrospray Ionization) and hard

(Electron Ionization) ionization techniques. By dissecting the fragmentation pathways, we aim

to provide a predictive framework for identifying this compound and its potential analogues,

setting it apart from structurally similar molecules. This document is intended for researchers,

scientists, and drug development professionals who require a deep, mechanistic understanding

of mass spectrometry to support their work.
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Molecular Structure and Predicted Fragmentation
Logic
The fragmentation of a molecule in a mass spectrometer is a predictable process governed by

the stability of the resulting ions and neutral losses.[2] The structure of 1-Boc-4-(4-fluoro-N-

methylbenzamido)piperidine contains several key features that will dictate its fragmentation: the

bulky tert-butoxycarbonyl (Boc) protecting group, the central piperidine ring, a stable aromatic

ring with an electronegative fluorine atom, and an amide linkage.

The stability of the carbocations formed during fragmentation is a primary driving force, with

tertiary carbocations being more stable than secondary, which are more stable than primary.[2]

[3] This principle will be central to predicting the most likely bond cleavages.

Electrospray Ionization (ESI-MS/MS) Fragmentation
Pathway
Electrospray ionization is a soft ionization technique that typically results in the formation of a

protonated molecule, [M+H]⁺.[1] Subsequent tandem mass spectrometry (MS/MS) induces

fragmentation through collision-induced dissociation (CID), revealing the molecule's structural

backbone. For 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine, protonation is most likely to

occur on the most basic sites: the piperidine nitrogen or the amide oxygen.

The key fragmentation pathways for the [M+H]⁺ ion (m/z 351.2) are expected to be:

Loss of the Boc Group: The tert-butyl group is prone to elimination as isobutylene (56 Da) via

a rearrangement, a characteristic fragmentation for Boc-protected amines. This would result

in a fragment ion at m/z 295.1. A subsequent loss of CO₂ (44 Da) could also occur, leading to

a fragment at m/z 251.1.

Amide Bond Cleavage: The amide bond can cleave to produce two characteristic ions:

The N-methyl-4-fluorobenzoyl iminium ion at m/z 152.1.

The protonated 1-Boc-4-aminopiperidine at m/z 201.2, which can further fragment by

losing isobutylene to m/z 145.1.
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Piperidine Ring Fragmentation: While less common for the protonated molecule under

typical CID energies, fragmentation of the piperidine ring itself can occur, often initiated by

the protonated nitrogen.[4][5]

The most abundant fragments are likely to arise from the loss of the Boc group and the

cleavage of the amide bond, as these pathways lead to stable, resonance-delocalized ions.

[M+H]⁺
m/z 351.2

m/z 295.1- C₄H₈ (56 Da)

m/z 152.1Amide Cleavage

m/z 201.2

Amide Cleavage

m/z 251.1- CO₂ (44 Da)

m/z 145.1- C₄H₈ (56 Da)

Click to download full resolution via product page

Caption: Predicted ESI-MS/MS fragmentation of CAS 142695-43-4.

Electron Ionization (EI) Fragmentation Pathway
Electron ionization is a high-energy technique that leads to extensive fragmentation and

provides a detailed molecular fingerprint. The fragmentation is initiated by the removal of an

electron to form a molecular ion (M⁺•).

Key EI fragmentation pathways include:

α-Cleavage: This is a dominant fragmentation pathway for amines and piperidine derivatives.

[1][6] Cleavage of the C-C bond adjacent to the nitrogen atom results in a stable iminium ion.

For the piperidine ring in our molecule, this can lead to multiple fragment ions.

Cleavage at Branching Points: C-C bonds at branching points are preferentially cleaved due

to the formation of more stable carbocations.[3] The bond between the piperidine ring and

the nitrogen of the amide group is a likely point of cleavage.
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Aromatic Fragmentation: The 4-fluorobenzoyl group can form a stable acylium ion at m/z

123.0. Aromatic rings themselves are quite stable and often appear as prominent ions.

M⁺•
m/z 350.2

m/z 293.2
[M-C₄H₉]⁺

Loss of tert-butyl radical

m/z 123.0
[FC₆H₄CO]⁺

Amide Cleavage

m/z 227.2

Formation of piperidinyl fragment

m/z 57.0
[C₄H₉]⁺

Formation of tert-butyl cation

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of CAS 142695-43-4.

Comparative Analysis
Comparison with an Unprotected Analogue
To highlight the influence of the Boc group, let's consider the fragmentation of the

corresponding unprotected compound, 4-(4-fluoro-N-methylbenzamido)piperidine.

Feature
1-Boc-4-(4-fluoro-N-
methylbenzamido)piperidi
ne

4-(4-fluoro-N-
methylbenzamido)piperidi
ne

[M+H]⁺ 351.2 251.1

Key ESI Fragments

Loss of isobutylene (m/z

295.1), Amide cleavage

fragments (m/z 152.1, 201.2)

Amide cleavage fragments

(m/z 152.1, 101.1)

Diagnostic Feature

Neutral loss of 56 Da or 100

Da is highly indicative of the

Boc group.

Absence of the Boc-related

losses. The base peak would

likely be the 4-fluorobenzoyl

fragment.
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This comparison demonstrates that the Boc group provides a clear diagnostic marker in the

mass spectrum. Its absence would significantly alter the fragmentation pattern, making it

straightforward to distinguish between the protected and unprotected forms.

Comparison with Alternative Analytical Techniques
While mass spectrometry is powerful for structural elucidation, other techniques offer

complementary information.

Technique
Strengths for CAS 142695-
43-4

Limitations

Mass Spectrometry (LC-MS)

High sensitivity and specificity.

Provides molecular weight and

structural information from

fragmentation.[7] Ideal for

identifying impurities.

Isomers may not be

distinguishable without

chromatographic separation.

Nuclear Magnetic Resonance

(NMR)

Provides detailed information

about the carbon-hydrogen

framework and the connectivity

of atoms. Unambiguous

structure determination.

Lower sensitivity compared to

MS. Requires a larger amount

of pure sample.

High-Performance Liquid

Chromatography (HPLC-UV)

Excellent for quantification and

separation of mixtures.

Provides limited structural

information. A reference

standard is required for

identification.

The choice of technique depends on the analytical goal. For identification and structural

confirmation, a combination of LC-MS and NMR is the gold standard. For routine quantification

and purity checks, HPLC-UV is often sufficient.

Experimental Protocols
The following protocols are provided as a starting point and should be optimized for the specific

instrumentation and analytical requirements.
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Protocol 1: LC-MS/MS Analysis
This method is suitable for the identification and quantification of CAS 142695-43-4 in complex

matrices.

1. Sample Preparation: a. Accurately weigh 1 mg of the sample and dissolve in 1 mL of

methanol to create a 1 mg/mL stock solution. b. Perform serial dilutions with 50:50

methanol:water to achieve the desired concentration (e.g., 1 µg/mL).

2. Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to
initial conditions.
Flow Rate: 0.3 mL/min.[1]
Column Temperature: 40 °C.[1]
Injection Volume: 2 µL.

3. Mass Spectrometer Conditions (ESI Positive Mode):

Ionization Mode: Positive Electrospray Ionization (ESI+).[1]
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Full Scan (MS1): Scan from m/z 100-500 to identify the [M+H]⁺ precursor ion.
Product Ion Scan (MS/MS): Select the precursor ion (m/z 351.2) and apply a range of
collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Sample [label="Sample Preparation\n(Dissolution & Dilution)"]; HPLC

[label="HPLC Separation\n(C18 Column)"]; ESI [label="Electrospray

Ionization\n(Positive Mode)"]; MS1 [label="MS1 Scan\n(Precursor Ion

Selection)"]; CID [label="Collision-Induced Dissociation"]; MS2

[label="MS2 Scan\n(Fragment Ion Detection)"]; Data [label="Data

Analysis"];
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Sample -> HPLC; HPLC -> ESI; ESI -> MS1; MS1 -> CID; CID -> MS2; MS2 -

> Data; }

Caption: General workflow for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis
This method is suitable for volatile and thermally stable compounds. Derivatization may be

necessary for polar molecules.

1. Sample Preparation: a. Dissolve the sample in a volatile solvent such as dichloromethane or

ethyl acetate.

2. Chromatographic Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Inlet Temperature: 250 °C.
Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for
5 minutes.[3]

3. Mass Spectrometer Conditions (EI Mode):

Ionization Energy: 70 eV.[1]
Source Temperature: 230 °C.
Mass Range: Scan from m/z 40-500.[1]

Summary of Predicted Fragment Ions
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Ionization Predicted m/z Proposed Structure/Origin

ESI 351.2 [M+H]⁺

295.1 [M+H - C₄H₈]⁺

251.1 [M+H - C₄H₈ - CO₂]⁺

201.2 [1-Boc-4-aminopiperidine + H]⁺

152.1
[N-methyl-4-fluorobenzoyl

iminium ion]

145.1
[4-aminopiperidine + H -

C₄H₈]⁺

EI 350.2 M⁺•

293.2 [M - C₄H₉]⁺

123.0 [4-fluorobenzoyl]⁺

57.0 [tert-butyl]⁺

Conclusion
The mass spectrometric fragmentation of 1-Boc-4-(4-fluoro-N-methylbenzamido)piperidine is a

predictable process governed by the inherent chemical properties of its functional groups.

Under ESI conditions, the most diagnostic fragmentation pathways involve the loss of the Boc

protecting group and cleavage of the amide bond. Under EI, α-cleavage and the formation of

stable acylium and alkyl ions are expected to dominate the spectrum. By understanding these

fragmentation patterns, researchers can confidently identify this molecule, distinguish it from

related impurities or analogues, and select the most appropriate analytical methodology for

their research objectives. This guide provides the foundational knowledge and practical

protocols to achieve these goals, ensuring data of the highest quality and integrity.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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